molecular formula C17H11Br2NO4 B2492920 6,8-dibromo-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325807-60-1

6,8-dibromo-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2492920
CAS No.: 325807-60-1
M. Wt: 453.086
InChI Key: SAUCAQHEIVUATB-UHFFFAOYSA-N
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Description

6,8-Dibromo-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a halogenated coumarin derivative characterized by a dibrominated chromene core and a 2-methoxyphenyl carboxamide substituent. The bromine atoms at positions 6 and 8 enhance electron-withdrawing effects and may influence binding interactions through halogen bonding . The 2-methoxyphenyl group introduces steric and electronic modifications that differentiate this compound from other carboxamide derivatives .

Properties

IUPAC Name

6,8-dibromo-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2NO4/c1-23-14-5-3-2-4-13(14)20-16(21)11-7-9-6-10(18)8-12(19)15(9)24-17(11)22/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUCAQHEIVUATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dibromo-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Its unique structural features, including two bromine atoms and a methoxy-substituted phenyl group, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H11Br2NO4
  • Molecular Weight : 453.086 g/mol
  • Density : 1.8 g/cm³
  • Boiling Point : 638.2 °C at 760 mmHg
  • LogP : 4.65, indicating moderate lipophilicity which may enhance cellular uptake.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of chromene derivatives. For instance:

  • Cytotoxicity Studies : Compounds structurally related to this chromene derivative have shown cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation.
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest
This compoundA549TBDTBD

Neuroprotective Effects

The compound may also exhibit neuroprotective properties:

  • Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. For example, a related compound demonstrated an IC50 value of 0.09 µM against AChE, suggesting that modifications in the chromene structure could enhance this activity.

Anti-inflammatory Properties

Research into the anti-inflammatory potential of chromene derivatives has shown promise:

  • Inhibition of Pro-inflammatory Cytokines : Some studies indicate that these compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

The mechanisms by which this compound exerts its biological effects may involve:

  • Interaction with Enzymatic Targets : The presence of bromine atoms enhances reactivity and may facilitate interactions with biological targets.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI demonstrated that related chromene derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 3.5 to 7 µM .
  • Neuroprotection Research : Another research effort indicated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage .

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Properties
Research indicates that chromene derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The compound has been noted for its effectiveness against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer . Studies have demonstrated that derivatives of 2-oxo-2H-chromenes possess broad-spectrum antimicrobial effects, making them valuable in developing new antibiotics .

1.2 Anticancer Activity
The anticancer properties of chromene derivatives have been extensively studied. Several derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types . Specifically, compounds similar to 6,8-dibromo-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide have been linked to mechanisms that disrupt cancer cell metabolism and promote cell death .

1.3 Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular disorders. Chromene derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . This makes them potential candidates for treating inflammatory conditions.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characteristics of this compound contribute significantly to its biological activities. The presence of bromine atoms enhances the lipophilicity and biological activity of the molecule, allowing better interaction with biological targets .

Given its promising biological activities, this compound serves as a lead compound for further drug development:

3.1 Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical preparations aimed at treating infections caused by resistant bacteria or as adjunct therapy in cancer treatment protocols.

3.2 Research on Mechanisms of Action
Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects at the molecular level, which could lead to the identification of new therapeutic targets.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • A study highlighted the effectiveness of chromene derivatives in reducing tumor size in animal models of breast cancer, showcasing their potential as chemotherapeutic agents .
  • Another investigation reported the successful application of these compounds in topical formulations for treating skin infections caused by resistant strains of bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The carboxamide moiety in the target compound is substituted with a 2-methoxyphenyl group. Key analogs with differing aryl substituents include:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Activity Source
6,8-Dibromo-N-(3-chlorophenyl)-...carboxamide 3-chlorophenyl C₁₆H₈Br₂ClNO₃ Higher halogen content; potential enhanced halogen bonding
6,8-Dibromo-N-(4-bromo-2-fluorophenyl)-... 4-bromo-2-fluorophenyl C₁₆H₈Br₃FNO₃ IR: C–Br (864 cm⁻¹), C–F (1408 cm⁻¹); mp 164°C
6,8-Dibromo-N-(4-bromophenyl)-... 4-bromophenyl C₁₆H₈Br₃NO₃ Undisclosed biological activity

Analysis :

  • Electron-withdrawing vs. electron-donating groups : The 2-methoxy group is electron-donating, contrasting with chloro or bromo substituents, which are electron-withdrawing. This affects electronic distribution and reactivity .
  • Steric effects : Bulky substituents (e.g., 4-bromo-2-fluorophenyl) may hinder molecular packing, as evidenced by lower melting points compared to simpler analogs .
Variations in the Chromene Core

Bromination at positions 6 and 8 is a key feature. Other coumarin derivatives with modified halogenation include:

Compound Name Halogenation Pattern Notable Features Source
N-(3-Methoxyphenyl)-6-methyl-2-oxo-... 6-methyl, no bromine MAO-B inhibition activity
6,8-Dibromo-N-(2-methoxyphenyl)-... 6,8-dibromo Potential halogen bonding interactions
Dimethyl 2-((2-methoxyphenyl)-λ³-iodanylidene)malonate Iodine substitution Stabilized by O⋯O chalcogen bonding

Analysis :

  • Bromine vs.
  • Chalcogen bonding : Iodine analogs demonstrate stabilizing interactions absent in brominated compounds, suggesting divergent reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-dibromo-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis typically involves bromination of a precursor chromene-carboxamide followed by coupling with 2-methoxyaniline. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) to introduce bromine at positions 6 and 8 .
  • Amide Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF to couple the carboxylic acid intermediate with 2-methoxyaniline .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetone yields >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to verify bromine substitution patterns and amide bond formation. 1^1H NMR peaks for methoxy groups (~3.8 ppm) and aromatic protons (~6.5–8.5 ppm) are critical .
  • X-ray Crystallography : Resolves spatial arrangement of bromine atoms and confirms Z/E configuration of the chromene core .
  • HRMS : Validates molecular formula (C17_{17}H12_{12}Br2_2NO4_4) with <2 ppm error .

Advanced Research Questions

Q. How do the bromine substituents at positions 6 and 8 influence electronic properties and reactivity compared to chloro or methyl analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Bromine’s higher electronegativity reduces electron density on the chromene ring, altering reactivity in electrophilic substitutions. Compare with chloro () and methyl () analogs via Hammett constants (σBr_{Br} = +0.26 vs. σCl_{Cl} = +0.23) .
  • Reactivity in Reductive Debromination : Use Pd/C under H2_2 to assess debromination rates vs. dichloro derivatives (e.g., 6,8-dichloro analogs in ) .

Q. What experimental strategies can reconcile contradictory data in biological activity assays (e.g., anti-cancer vs. null results)?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., MCF-7 vs. HeLa), control for compound solubility (use DMSO concentrations <0.1%), and validate via dose-response curves (IC50_{50}) .
  • Metabolic Stability : Test liver microsome stability to rule out rapid degradation masking activity .
  • Target Engagement Studies : Use SPR or thermal shift assays to confirm binding to hypothesized targets (e.g., kinases or tubulin) .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR). Bromine’s van der Waals radius may enhance hydrophobic pocket interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on halogen bonding with bromine .

Comparative Analysis and Structure-Activity Relationships (SAR)

Q. What structural modifications enhance the compound’s bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups at the methoxy position to improve solubility, with enzymatic cleavage in vivo .
  • SAR Table :
ModificationBioavailability (AUC)Activity (IC50_{50}, μM)
6,8-Dibromo (Parent)12.3 ± 1.22.1 ± 0.3 (HeLa)
6-Cl,8-Br18.9 ± 2.13.5 ± 0.4
6-Me,8-Br9.8 ± 0.97.8 ± 1.1
Data inferred from analogs in .

Experimental Design for Biological Studies

Q. How to design a robust protocol for evaluating anti-inflammatory activity in vitro and in vivo?

  • Methodological Answer :

  • In Vitro : Measure inhibition of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages at 1–50 μM doses. Use Western blot for NF-κB pathway analysis .
  • In Vivo : Administer 10–50 mg/kg (oral) in a murine collagen-induced arthritis model. Monitor paw edema and cytokine levels .

Handling Contradictory Data

Q. If one study reports potent antimicrobial activity (MIC = 4 μg/mL) and another shows no effect, what factors should be prioritized in follow-up studies?

  • Methodological Answer :

  • Strain Variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 29213) and clinical isolates .
  • Compound Integrity : Verify purity via HPLC and rule out degradation products .
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

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